3,4'-Dimethylbiphenyl-4-yl 2-nitrobenzenesulfonate
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Overview
Description
3,4’-Dimethylbiphenyl-4-yl 2-nitrobenzenesulfonate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups on the biphenyl core and a nitrobenzenesulfonate group attached to one of the phenyl rings. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethylbiphenyl-4-yl 2-nitrobenzenesulfonate typically involves the following steps:
Formation of 3,4’-Dimethylbiphenyl: This can be achieved through a Suzuki coupling reaction between 3,4-dimethylphenylboronic acid and a suitable halobenzene derivative.
Sulfonation: The biphenyl derivative is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonate group.
Nitration: Finally, the sulfonated biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
In an industrial setting, the production of 3,4’-Dimethylbiphenyl-4-yl 2-nitrobenzenesulfonate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: 3,4’-Dimethylbiphenyl-4-yl carboxylic acid derivatives.
Reduction: 3,4’-Dimethylbiphenyl-4-yl 2-aminobenzenesulfonate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,4’-Dimethylbiphenyl-4-yl 2-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3,4’-Dimethylbiphenyl-4-yl 2-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonate group can enhance solubility and facilitate interactions with polar molecules. The biphenyl core provides structural rigidity and can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3,4’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate
- 3,4’-Dimethylbiphenyl-4-yl 2-aminobenzenesulfonate
- 3,4’-Dimethylbiphenyl-4-yl 2-hydroxybenzenesulfonate
Uniqueness
3,4’-Dimethylbiphenyl-4-yl 2-nitrobenzenesulfonate is unique due to the specific positioning of the nitro and sulfonate groups, which can significantly influence its chemical reactivity and interactions with other molecules. This compound’s distinct structure allows for targeted applications in various fields, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C20H17NO5S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[2-methyl-4-(4-methylphenyl)phenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C20H17NO5S/c1-14-7-9-16(10-8-14)17-11-12-19(15(2)13-17)26-27(24,25)20-6-4-3-5-18(20)21(22)23/h3-13H,1-2H3 |
InChI Key |
AYGYBDJWUCNSGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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